molecular formula C41H43N5O11 B2863348 Cbz-Phe-(Alloc)Lys-PAB-PNP

Cbz-Phe-(Alloc)Lys-PAB-PNP

Cat. No.: B2863348
M. Wt: 781.8 g/mol
InChI Key: ZDMMWLUQPVUZQI-ZPGRZCPFSA-N
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Mechanism of Action

Target of Action

The primary target of Cbz-Phe-(Alloc)Lys-PAB-PNP is the design of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.

Mode of Action

This compound serves as a cleavable linker in the design of ADCs . As a linker, it connects the antibody to the cytotoxic drug and plays a crucial role in the stability of the ADC in the bloodstream. Upon reaching the target site, the linker is cleaved, releasing the cytotoxic drug to exert its anti-cancer effects.

Pharmacokinetics

The pharmacokinetics of this compound, like its biochemical pathways, are largely determined by the properties of the ADC it forms part of. Factors such as absorption, distribution, metabolism, and excretion (ADME) are all influenced by the characteristics of the antibody and the cytotoxic drug, as well as the design of the linker itself. The linker must be stable enough to prevent premature release of the drug during circulation, but also susceptible to cleavage in the target cells .

Result of Action

The result of the action of this compound is the targeted delivery of a cytotoxic drug to cancer cells, minimizing damage to healthy cells. Once the ADC binds to its target antigen on the cancer cell surface, it is internalized into the cell where the linker is cleaved, releasing the cytotoxic drug. This drug then interacts with its target, often a critical cellular structure or process, resulting in cell death .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound and the ADCs it forms part of. Factors such as pH, temperature, and the presence of certain enzymes can all impact the stability of the linker and the rate at which it is cleaved. The design of the linker must therefore take into account the environment in which the ADC will be circulating and the conditions within the target cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Phe-(Alloc)Lys-PAB-PNP involves multiple steps, starting with the protection of amino acids and followed by coupling reactions. The key steps include:

    Protection of Lysine: Lysine is protected using Alloc (allyloxycarbonyl) to prevent side reactions.

    Coupling with Phenylalanine: Phenylalanine is coupled with the protected lysine using carbodiimide coupling agents.

    Introduction of Cbz Group: The Cbz (carbobenzyloxy) group is introduced to protect the amino group of phenylalanine.

    Formation of PAB-PNP:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cbz-Phe-(Alloc)Lys-PAB-PNP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the active drug and various intermediates, depending on the specific reaction conditions .

Scientific Research Applications

Cbz-Phe-(Alloc)Lys-PAB-PNP has several scientific research applications:

Comparison with Similar Compounds

Cbz-Phe-(Alloc)Lys-PAB-PNP is unique due to its cleavable linker, which allows for controlled release of the active drug. Similar compounds include:

These compounds differ in their protective groups, which can affect their reactivity and stability.

Properties

IUPAC Name

[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43N5O11/c1-2-25-54-39(49)43-24-10-9-15-36(37(42)47)45(32-18-16-31(17-19-32)28-56-41(51)57-34-22-20-33(21-23-34)46(52)53)38(48)35(26-29-11-5-3-6-12-29)44-40(50)55-27-30-13-7-4-8-14-30/h2-8,11-14,16-23,35-36H,1,9-10,15,24-28H2,(H2,42,47)(H,43,49)(H,44,50)/t35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMMWLUQPVUZQI-ZPGRZCPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43N5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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